molecular formula C9H8N2O3 B2544467 Methyl 2-amino-1,3-benzoxazole-7-carboxylate CAS No. 910123-45-4

Methyl 2-amino-1,3-benzoxazole-7-carboxylate

Cat. No.: B2544467
CAS No.: 910123-45-4
M. Wt: 192.174
InChI Key: QPLOODLJYWYUKA-UHFFFAOYSA-N
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Description

Methyl 2-amino-1,3-benzoxazole-7-carboxylate (CAS RN: 910123-45-4) is a chemical compound with the molecular formula C 9 H 8 N 2 O 3 and a molecular weight of 192.17 g/mol. It belongs to the benzoxazole class of heterocycles, which are recognized as key structural motifs in medicinal chemistry and drug discovery . The benzoxazole scaffold is commonly incorporated as a building block in ligands designed to target various receptors and enzymes . This compound is of significant interest in pharmaceutical research, particularly for the development of antimicrobial agents. Studies on 2-substituted benzoxazole derivatives have demonstrated potent antibacterial activities, especially against Gram-negative bacteria like Escherichia coli . Molecular docking studies suggest that the antibacterial mechanism of such compounds may be linked to the inhibition of DNA gyrase, an essential bacterial enzyme that represents an attractive target for antibacterial research . Beyond antimicrobial applications, 2-aminobenzoxazole derivatives are investigated for a wide spectrum of other therapeutic areas, including use as anti-inflammatory agents, treatments for neural and metabolic disorders, and in antiviral research . The product is provided with a minimum purity suitable for research applications. It is recommended to store this compound under an inert atmosphere at room temperature. This chemical is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-amino-1,3-benzoxazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLOODLJYWYUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-1,3-benzoxazole-7-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the benzoxazole ring. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts may be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under basic conditions. This reaction is critical for generating intermediates used in further derivatization.

Reaction ConditionsYieldSource
2N NaOH in ethanol/water, 2 h, RT97%
LiOH·H₂O in THF/water, 2 h, RT90%
Microwave-assisted (100°C, 5 min)95%

Mechanism : Base-mediated saponification cleaves the ester bond, yielding 2-amino-1,3-benzoxazole-7-carboxylic acid. The reaction is efficient in polar solvents like ethanol or THF .

Substitution Reactions

The amino group participates in nucleophilic substitution reactions, enabling functionalization. For example:

  • Alkylation : Reacting with alkyl halides (e.g., 3-(bromomethyl)aniline) in DMF with K₂CO₃ at 70°C yields N-alkylated derivatives .

  • Acylation : Treatment with chloroacetyl chloride in DMF forms acylated products .

Example :

text
Methyl 2-amino-1,3-benzoxazole-7-carboxylate + R-X → Methyl 2-(alkylamino)-1,3-benzoxazole-7-carboxylate

Oxidation

The amino group can be oxidized to a nitro or hydroxylamine derivative using hydrogen peroxide or potassium permanganate.

Reduction

The ester group is reducible to a primary alcohol with LiAlH₄.

Reaction TypeReagentsProduct
OxidationH₂O₂, acidic conditions2-Nitro-1,3-benzoxazole-7-carboxylate
ReductionLiAlH₄ in THF2-Amino-1,3-benzoxazole-7-methanol

Coupling Reactions

The compound engages in oxidative coupling with aldehydes. For instance, lead tetraacetate-catalyzed coupling with aromatic aldehydes produces 2-substituted benzoxazole acetic acid derivatives .

Conditions :

  • Catalyst: Pb(OAc)₄

  • Solvent: Ethanol/water

  • Temperature: RT

  • Yield: Up to 85% .

Functionalization via Smiles Rearrangement

The amino group reacts with thiols or amines under basic conditions to form thioether or urea derivatives. For example:

  • Reaction with benzoxazole-2-thiol and Cs₂CO₃ in DMF yields N-benzyl derivatives .

Key Example :

text
This compound + ArSH → Methyl 2-(arylthio)amino-1,3-benzoxazole-7-carboxylate

Cyclization Reactions

Under microwave irradiation, the compound forms fused heterocycles. For example, reaction with β-diketones in the presence of a Brønsted acid and CuI catalyst produces 2-methylbenzoxazole derivatives .

Conditions :

  • Catalyst: CuI + Brønsted acid

  • Solvent: Dioxane

  • Temperature: 190°C

  • Time: 12 h .

Biological Activity Correlations

While beyond the scope of reactions, structural modifications influence bioactivity. For instance:

  • Hydrolysis products show enhanced solubility for pharmacological applications .

  • Alkylated derivatives exhibit improved antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-1,3-benzoxazole-7-carboxylate has been extensively studied for its potential therapeutic properties:

  • Anticancer Activity : It has shown promising results against various cancer cell lines. For instance, studies indicate that it induces apoptosis in colorectal carcinoma cells with half-maximal inhibitory concentration (IC50) values ranging from 2.2 to 4.4 µM .
Cell Line IC50 (µM)
HCT1162.2
HT294.4
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, Minimum Inhibitory Concentration (MIC) values against selected strains are as follows:
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These findings suggest that this compound could be developed into new antimicrobial agents .

Biological Research

The compound's biological activities extend beyond antimicrobial and anticancer properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, warranting further investigation into its mechanisms of action.
  • Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors of certain enzymes involved in cancer progression and inflammation .

Case Studies

Several notable case studies have highlighted the effectiveness of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit the growth of colorectal cancer cells significantly. The authors noted that the compound activated apoptotic pathways leading to cell death .
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against various bacterial strains, confirming its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 2-amino-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data for methyl 2-amino-1,3-benzoxazole-7-carboxylate and related compounds:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Data Reference
This compound C9H8N2O3* -NH2 (C2), -COOCH3 (C7) Not reported Inferred: IR (C=O ~1700 cm⁻¹; NH2 ~3300 cm⁻¹); NMR (δ 3.9 ppm for -OCH3)
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate C9H7NO4 -OH (C6), -COOCH3 (C7) Not reported IR: 3320 cm⁻¹ (OH); 1H-NMR (δ 11.0 ppm for OH)
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylate (3a-e) C15H11NO3R* -Ph-R (C2), -COOCH3 (C5) Not reported IR: 1715 cm⁻¹ (C=O); 1H-NMR (δ 7.2–8.3 ppm for aromatic protons)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (7c-f) C16H17N5O2S2 Thiazole, oxadiazole, sulfanyl, -CONH-aryl 134–178 IR: 1615 cm⁻¹ (C=N); 1H-NMR (δ 6.5–8.0 ppm for aromatic protons)
Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate C10H10ClN3O4S2 -Cl (C6), -NH-NHCH3 (C3), -COOCH3 (C7) 252–253 (dec.) IR: 3360 cm⁻¹ (N-NH2); 1H-NMR (δ 3.30 ppm for N-CH3)
Key Observations:
  • Sulfur-containing analogs (e.g., compounds in ) exhibit higher molecular weights and melting points (134–253°C) due to stronger intermolecular forces (e.g., S···S interactions). Electron-withdrawing groups (e.g., -Cl in ) downfield-shift NMR signals and reduce basicity compared to electron-donating groups (-NH2).

Spectral and Reactivity Trends

  • IR Spectroscopy: Carboxylate esters show C=O stretches near 1700–1740 cm⁻¹ . Amino (-NH2) and hydroxy (-OH) groups exhibit broad peaks at 3300–3360 cm⁻¹ .
  • NMR Spectroscopy :
    • Methyl ester protons (-OCH3) resonate at δ 3.8–3.9 ppm .
    • Aromatic protons in benzoxazoles appear at δ 7.0–8.4 ppm, influenced by substituent electronic effects .
  • Reactivity: The amino group at C2 may facilitate electrophilic substitution or serve as a site for further functionalization (e.g., acylation), contrasting with inert aryl substituents in .

Biological Activity

Methyl 2-amino-1,3-benzoxazole-7-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, synthesizing data from multiple studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a benzene ring fused to an oxazole ring, featuring an amino group at the 2-position and a carboxylate group at the 7-position. The molecular formula is C_10H_10N_2O_3, with a molecular weight of approximately 202.20 g/mol. This structural configuration is crucial for its interaction with biological targets and its subsequent biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to target metabolic pathways involved in cancer progression, making it a promising candidate for anticancer therapeutics.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective growth inhibition .
    • Another investigation highlighted its efficacy against prostate (PC3) and colorectal cancer cells (HCT-116), showing that it can inhibit cell proliferation through apoptosis induction .
  • Mechanisms of Action :
    • The compound appears to disrupt cellular signaling pathways that are critical for cancer cell survival, including apoptosis-related pathways and those involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial and antifungal activities. It has been effective against various bacterial strains and fungi, suggesting its potential as a broad-spectrum antimicrobial agent.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerMCF-7, A549, PC3, HCT-116Cytotoxicity (IC50 values < 10 µM)
AntimicrobialStaphylococcus aureus, E. coliInhibition of growth
AntifungalAspergillus nigerSimilar efficacy to standard antifungals

Biochemical Pathways

This compound influences various biochemical pathways due to its structural properties. It is known to interact with multiple targets within cells:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in several cancer cell lines, contributing to its antiproliferative effects .

Transport and Distribution

The compound's planar structure allows for efficient cellular uptake and distribution within tissues. Its lipophilicity enhances permeability across cell membranes, facilitating its action on intracellular targets .

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Condensation Reactions : Utilizing 2-aminophenol derivatives with appropriate carboxylic acids under controlled conditions.
  • Ultrasound-Assisted Synthesis : This method enhances reaction yields by providing efficient energy transfer during the reaction process .

Q & A

Q. What synthetic routes are recommended for Methyl 2-amino-1,3-benzoxazole-7-carboxylate, and how can purity be ensured?

A multistep approach is typically employed, starting with condensation reactions between substituted anthranilic acid derivatives and carbonyl sources. For example, analogous benzoxazole syntheses involve cyclization under acidic conditions (e.g., polyphosphoric acid) followed by carboxylation at the 7-position. Post-synthesis, purity is optimized via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and confirmed by HPLC (>97% purity thresholds) . Spectroscopic characterization (IR, NMR) is critical: IR should confirm C=O (1690–1720 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches, while ¹H NMR should resolve aromatic protons (δ 6.8–8.2 ppm) and methyl ester signals (δ 3.8–4.0 ppm) .

Q. How can spectroscopic techniques distinguish between structural isomers or impurities?

High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula (C₉H₈N₂O₃). For NMR ambiguity, 2D techniques (e.g., HSQC, HMBC) resolve coupling between the benzoxazole ring and ester group. For example, HMBC correlations between the methyl ester (δ 3.9 ppm) and the carbonyl carbon (δ 165–170 ppm) confirm regiochemistry . IR can detect common impurities like uncyclized intermediates via absence of secondary amide bands (N-H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the benzoxazole ring influence electronic properties and reactivity?

Methyl and amino groups at the 2-position enhance electron density, increasing nucleophilic reactivity at the 7-carboxylate. Comparative studies on substituted benzoxazoles (e.g., methyl vs. trifluoromethyl groups) show that electron-donating groups (e.g., -NH₂) lower LUMO energy, facilitating electrophilic substitution reactions. This can be quantified via DFT calculations or Hammett σ constants . For instance, methyl groups in 2-amino-1,8-naphthyridines increase DNA-binding affinity by 100-fold due to hydrophobic interactions and steric stabilization .

Q. What methodologies are effective for analyzing hydrogen-bonding networks in its crystal structure?

Graph set analysis (GSA) is recommended for systematic hydrogen-bond classification. Using Etter’s rules, categorize bonds as D (donor), A (acceptor), and n (number of atoms in the pattern). For this compound, expect N-H···O (carboxylate) and C-H···O (ester) interactions forming R₂²(8) or R₂²(10) motifs. SHELX software (e.g., SHELXL) refines H-bond geometries with anisotropic displacement parameters .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

For disordered regions, use SHELXL’s PART instruction to model split positions, refining occupancy factors iteratively. For twinning, the Hooft parameter in PLATON or TWINLAW in SHELXL identifies twin laws (e.g., 180° rotation about [100]). High-resolution data (>1.0 Å) improves reliability; if unavailable, restrain bond lengths/angles to similar compounds (e.g., Enamine’s C9H14O2 derivatives ).

Q. What thermodynamic parameters govern its interactions with biological targets (e.g., enzymes, DNA)?

Isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ) and entropy/enthalpy contributions. For example, methyl-substituted 1,8-naphthyridines show ΔG values of −40 kJ/mol for DNA binding, driven by favorable ΔH (hydrogen bonds) and compensatory −TΔS (desolvation penalties) . Fluorescence quenching assays (e.g., using SYBR Green) can corroborate ITC data by measuring Tm shifts in DNA duplexes .

Methodological Considerations

  • Crystallization : Optimize solvent polarity (e.g., DMSO/water gradients) to grow single crystals for X-ray diffraction.
  • Data Validation : Cross-validate spectroscopic and crystallographic results with computational tools (e.g., Mercury for packing diagrams, GaussView for IR/NMR simulations).
  • Contradiction Resolution : Apply Occam’s razor—prefer models with fewer parameters unless statistically justified by R-factor improvements (>5% Δ in R_free) .

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